1,2-Diarachidoyl-sn-glycero-3-phosphocholine
Overview
Description
1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC) is an unsaturated glycerophospholipid. It has two chains of arachidonic acid at sn-1 and sn-2 positions of the glycerol backbone, along with choline as a headgroup . It is used in liposome preparation .
Synthesis Analysis
The behavior of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a similar compound to DAPC, has been examined in high-temperature water at various temperatures. DOPC hydrolyzed to give oleic acid and a number of phosphorus-containing products . The hydrolysis was catalyzed by oleic and phosphoric acids, which were also reaction products .Molecular Structure Analysis
The molecular formula of DAPC is C48H80NO8P . It has two chains of arachidonic acid substituted at the sn-1 and sn-2 positions of the glycerol backbone, along with choline as a headgroup .Chemical Reactions Analysis
The behavior of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in high-temperature water has been examined. DOPC hydrolyzed to give oleic acid and a number of phosphorus-containing products .Physical And Chemical Properties Analysis
DAPC has a molecular weight of 846.25 . It is a phospholipid containing the saturated long-chain (20:0) arachidic acid inserted at the sn-1 and sn-2 positions . It can be used in the generation of micelles, liposomes, and other types of artificial membranes .Scientific Research Applications
Application in Enzymatic Biocathodes
- Scientific Field: Biochemistry and Materials Science .
- Summary of the Application: 1,2-Diarachidoyl-sn-glycero-3-phosphocholine is used to enhance oxygen concentrations at the surface of a bilirubin oxidase biocathode. This is done in a glucose enzymatic fuel cell to limit power losses due to oxygen transport, even in a quiescent solution .
- Methods of Application or Experimental Procedures: The phospholipid micelles are used to increase the apparent oxygen concentration at a bilirubin oxidase (BOx) biocathode, allowing for improved quiescent biocathodic current density. Enzymatic biocathodes are generally constructed using a polymer to immobilize an oxygen-reducing enzyme, such as laccase or bilirubin oxidase, onto the surface of a carbon electrode .
- Results or Outcomes: The use of phospholipid micelles enhances oxygen concentrations by two-fold at the surface of a bilirubin oxidase biocathode .
Application in Lipid-Based Drug Delivery
- Scientific Field: Pharmaceutical Sciences .
- Summary of the Application: 1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC) is a phospholipid that can be used in the generation of micelles, liposomes, and other types of artificial membranes . These structures are often used in drug delivery systems to improve the solubility, stability, and bioavailability of drugs .
- Methods of Application or Experimental Procedures: DAPC is used to form lipid bilayers in the creation of liposomes or micelles. The drug to be delivered is encapsulated within these structures. The lipid-based carriers can then be administered to the patient, where they can release the drug in a controlled manner .
- Results or Outcomes: The use of DAPC in lipid-based drug delivery systems can enhance the therapeutic efficacy of drugs by improving their delivery to the target site, reducing side effects, and improving patient compliance .
Application in Lipid Biochemistry
- Scientific Field: Lipid Biochemistry .
- Summary of the Application: 1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC) is a phospholipid containing the saturated long-chain (20:0) arachidic acid inserted at the sn-1 and sn-2 positions . It is more common in the outer leaflet where it functions as part of the permeability barrier . PC is also the primary substrate of Phospholipase D enzymes which produce the signaling lipids - phosphatidic acid and lysophosphatidic acid .
- Methods of Application or Experimental Procedures: DAPC is used in lipid biochemistry studies to understand the role of phospholipids in cell membrane structure and function . It can be used in the generation of micelles, liposomes, and other types of artificial membranes .
- Results or Outcomes: The use of DAPC in lipid biochemistry has helped in understanding the role of phospholipids in cell membrane structure and function .
Safety And Hazards
No special measures are required for handling DAPC. After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. Generally, the product does not irritate the skin. After eye contact, the opened eye should be rinsed for several minutes under running water. If symptoms persist after swallowing, a doctor should be consulted .
properties
IUPAC Name |
[(2R)-2,3-di(icosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H96NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h46H,6-45H2,1-5H3/t46-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIOPDIXYAUOFN-YACUFSJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H96NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
846.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PC(20:0/20:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0008274 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,2-Diarachidoyl-sn-glycero-3-phosphocholine | |
CAS RN |
61596-53-0 | |
Record name | 1,2-Diarachidoyl-sn-glycero-3-phosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061596530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DIARACHIDOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE0P2D9ZLS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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